Cas no 2228341-47-5 (1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid)

1-(4,4-Difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid is a fluorinated cycloalkane-carboxylic acid derivative characterized by its unique structural features, including a difluorocyclohexyl moiety and a difluorocyclopropane ring. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical applications. The rigid cyclopropane ring contributes to conformational restraint, potentially improving binding affinity in target interactions. This compound’s high purity and well-defined stereochemistry ensure reproducibility in synthetic routes. Its compatibility with further functionalization allows for versatile derivatization, supporting its use in drug discovery and material science research.
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid structure
2228341-47-5 structure
商品名:1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid
CAS番号:2228341-47-5
MF:C10H12F4O2
メガワット:240.194697380066
CID:6455915
PubChem ID:165701817

1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid
    • EN300-1950783
    • 2228341-47-5
    • インチ: 1S/C10H12F4O2/c11-8(12)3-1-6(2-4-8)9(7(15)16)5-10(9,13)14/h6H,1-5H2,(H,15,16)
    • InChIKey: AGUBQCATJMHDPZ-UHFFFAOYSA-N
    • ほほえんだ: FC1(CC1(C(=O)O)C1CCC(CC1)(F)F)F

計算された属性

  • せいみつぶんしりょう: 240.07734227g/mol
  • どういたいしつりょう: 240.07734227g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 37.3Ų

1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1950783-10.0g
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228341-47-5
10g
$5652.0 2023-05-31
Enamine
EN300-1950783-0.1g
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228341-47-5
0.1g
$1157.0 2023-09-17
Enamine
EN300-1950783-0.5g
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228341-47-5
0.5g
$1262.0 2023-09-17
Enamine
EN300-1950783-0.25g
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228341-47-5
0.25g
$1209.0 2023-09-17
Enamine
EN300-1950783-5.0g
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228341-47-5
5g
$3812.0 2023-05-31
Enamine
EN300-1950783-1.0g
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228341-47-5
1g
$1315.0 2023-05-31
Enamine
EN300-1950783-0.05g
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228341-47-5
0.05g
$1104.0 2023-09-17
Enamine
EN300-1950783-2.5g
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228341-47-5
2.5g
$2576.0 2023-09-17
Enamine
EN300-1950783-10g
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228341-47-5
10g
$5652.0 2023-09-17
Enamine
EN300-1950783-5g
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228341-47-5
5g
$3812.0 2023-09-17

1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid 関連文献

1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acidに関する追加情報

Research Brief on 1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS: 2228341-47-5)

1-(4,4-Difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS: 2228341-47-5) is a fluorinated cyclopropane derivative that has recently garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound, characterized by its difluorinated cyclohexyl and cyclopropane moieties, exhibits promising potential as a building block for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. Recent studies have explored its applications in targeting metabolic disorders, inflammatory diseases, and certain types of cancer.

The synthesis of 1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid involves multi-step organic transformations, including fluorination reactions and cyclopropanation. Advanced techniques such as asymmetric synthesis and catalytic fluorination have been employed to achieve high enantiomeric purity, which is critical for its biological activity. Recent publications highlight its role as a key intermediate in the synthesis of novel G protein-coupled receptor (GPCR) ligands, where its rigid, fluorinated structure enhances binding affinity and metabolic stability.

In vitro and in vivo studies have demonstrated that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. Its ability to penetrate cell membranes and resist enzymatic degradation makes it an attractive candidate for further development. Notably, a 2023 study published in the Journal of Medicinal Chemistry reported its efficacy as a selective inhibitor of a specific kinase involved in inflammatory pathways, suggesting potential applications in autoimmune diseases.

Ongoing research is focused on optimizing the compound's structure-activity relationship (SAR) to improve its selectivity and potency. Computational modeling and high-throughput screening are being utilized to identify derivatives with enhanced therapeutic profiles. Additionally, collaborations between academic institutions and pharmaceutical companies aim to advance this compound into preclinical trials, with a focus on its potential as a first-in-class therapeutic agent.

In conclusion, 1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid represents a promising scaffold in medicinal chemistry, with broad applications in drug discovery. Its unique fluorination pattern and structural rigidity offer distinct advantages for targeting challenging biological pathways. Future research will likely explore its utility in combination therapies and its mechanism of action at the molecular level, further solidifying its role in the next generation of therapeutics.

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